2-(4-氟苯基)-6-甲基-2H-苯并三唑-5-基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

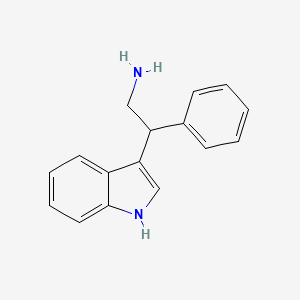

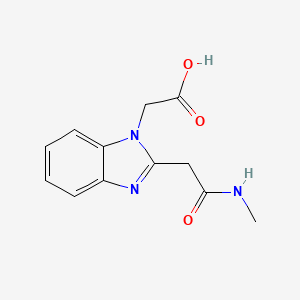

The compound "2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine" is a derivative of benzotriazole, which is a heterocyclic compound with interesting properties and potential applications. The presence of a fluorine atom on the phenyl ring and a methyl group on the benzotriazole moiety suggests that this compound could exhibit unique physical, chemical, and biological characteristics. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of closely related compounds, which can be used to infer potential attributes of the compound .

Synthesis Analysis

The synthesis of fluorinated benzotriazole derivatives is discussed in the provided papers. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles is achieved through modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles involves the reaction of a fluorinated benzene-1,2-diamine with iminoester hydrochlorides under microwave irradiation . These methods suggest that the synthesis of "2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine" could also be accomplished through similar cyclization reactions or by employing microwave-assisted techniques to enhance reaction efficiency.

Molecular Structure Analysis

The molecular structure and photophysical properties of benzotriazole derivatives are influenced by substitutions on the phenyl group. Intramolecular hydrogen bonding, as observed in 2-phenyl-2H-benzotriazole derivatives, affects the molecular conformation and electronic properties . The presence of a fluorine atom, which is highly electronegative, could further influence the molecular structure by affecting the electron distribution within the molecule. This could have implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are modulated by their molecular structure. For example, the presence of amino and amido groups can lead to changes in absorption bands and fluorescence emissions . The fluorine atom could also impact the compound's lipophilicity, boiling point, and stability. The cytotoxicity of fluorinated benzothiazoles against certain cancer cell lines indicates that the compound might also exhibit biological activity, which could be explored for pharmaceutical applications .

科学研究应用

有机合成与化学反应性

苯并三唑衍生物的合成和反应性在有机化学中备受关注。例如,对苯并三唑稳定的碳负离子的迈克尔加成反应的综述突出了这些反应的选择性和区域选择性,这取决于碳负离子的电子效应、迈克尔受体的类型和空间效应。这展示了苯并三唑衍生物在构建具有高选择性和效率的复杂分子中的效用 (Katritzky 和 Qi,1998 年)。

分析化学应用

在分析化学领域,包括苯并三唑衍生物在内的杂环芳香胺(HAAs)因其致癌潜力以及在食品加工中的形成和缓解而受到研究。陈等人(2020 年)对 HAA 的综述讨论了了解这些化合物在食品安全中的形成、缓解、代谢和风险评估的重要性。它强调了在食品加工过程中有效减少和控制膳食摄入以保护人类健康的必要性 (陈等人,2020 年)。

材料科学与光电

苯并三唑衍生物在光电材料的开发中得到应用。对功能化喹唑啉和嘧啶(包括苯并三唑衍生物)的综述概述了它们在为电子设备、发光元件、光电转换元件和图像传感器创建新型材料中的重要性。将这些杂环并入 π 扩展共轭体系对于设计具有理想电致发光性能的材料至关重要 (Lipunova 等人,2018 年)。

环境科学

已经探索了基于苯并三唑衍生物的胺官能化吸附剂,用于去除水源中的持久性和流动性氟有机化学物质。Ateia 等人(2019 年)对含胺吸附剂在全氟烷基和多氟烷基物质(PFAS)去除中的开发和应用进行了批判性综述,突出了静电相互作用、疏水相互作用和吸附剂形态在去除过程中的综合作用 (Ateia 等人,2019 年)。

作用机制

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 and mitogen-activated protein kinase 1 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and stress response.

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion properties have been analyzed . It’s important to note that these properties can significantly impact the bioavailability of the compound.

属性

IUPAC Name |

2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNZBKSODFTDHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356365 |

Source

|

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

436086-84-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)